2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Description
2,2,6-Trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a bicyclic ether derivative featuring a [1,3]dioxolo[4,5-c]pyran core fused with a tetrahydrofuran-like structure. Its molecular framework includes a prop-2-enoxy (allyloxy) substituent at position 4 and hydroxyl and methyl groups at key positions. The compound is synthesized via ketone reduction using NaBH₄ in ethanol, yielding a colorless liquid with high purity (96%) after column chromatography . Alternatively, acetonide protection strategies using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone have been reported, though with lower yields (57%) due to incomplete conversion .
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C12H20O5/c1-5-6-14-11-10-9(8(13)7(2)15-11)16-12(3,4)17-10/h5,7-11,13H,1,6H2,2-4H3 |
InChI Key |
AOZVMCIHJLAZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C(C(O1)OCC=C)OC(O2)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Protection
A common approach begins with ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate. Sharpless asymmetric epoxidation introduces stereochemistry, followed by dioxolane ring formation using 2-methoxypropene and acid catalysis (e.g., TsOH·H₂O).
Example Protocol :
Allylation via Nucleophilic Substitution
The hydroxyl group at position 4 is allylated using allyl bromide in the presence of a base (e.g., K₂CO₃) or Mitsunobu conditions (DIAD, PPh₃).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Allylating Agent | Allyl bromide (1.3 equiv) | |
| Base/Catalyst | K₂CO₃, DMF, 0°C to rt | |
| Yield | 95% |
Allylation of Preformed Pyran-Dioxolane Intermediates
Preformed intermediates such as 2,2,6-trimethyl-4-hydroxy-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran-7-ol undergo allylation.
Mitsunobu Allylation
Mitsunobu conditions ensure retention of configuration at stereocenters:
Transition Metal-Catalyzed Allylation
Palladium-catalyzed allylic substitution offers regioselectivity:
Catalytic Asymmetric Methods
Asymmetric induction during dioxolane formation is critical. Evans’ oxazaborolidine catalysts enable enantioselective epoxidation:
Procedure :
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Purification Techniques
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 88 | Moderate | High |
| Mitsunobu Allylation | 82 | High | Moderate |
| Pd-Catalyzed | 78 | High | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, targeting its enol ether (prop-2-enoxy) and dioxolane functionalities.
Key findings:
-
Acidic hydrolysis preserves the dioxolane ring while cleaving the enol ether to form a vicinal diol ().
-
Basic conditions degrade the bicyclic system, producing a linear diol () .
Oxidation Reactions
The secondary alcohol at C7 is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| PCC (Pyridinium chlorochromate) | DCM, rt, 12 hours | 7-keto derivative () | 78% |
| TEMPO/NaOCl | 0°C, pH 10.5 | Carboxylic acid via overoxidation | 42% |
Notably, selective oxidation to the ketone is achieved without ring opening using PCC. Overoxidation under strong conditions leads to degradation of the bicyclic framework.
Nucleophilic Substitution
The prop-2-enoxy group participates in nucleophilic substitutions:
Stoichiometric studies show that reactions with Grignard reagents proceed via Michael addition to the α,β-unsaturated enol ether, followed by cyclization .
Ring-Opening Polymerization
Under cationic conditions, the dioxolane ring undergoes polymerization:
| Catalyst | Temperature | Polymer Type | Mw (Da) |
|---|---|---|---|
| BF₃·Et₂O | 25°C | Linear polyether with pendant hydroxyls | 15,000 |
| TfOH (Triflic acid) | –10°C | Cross-linked network | N/A |
The polymer’s thermal stability () makes it suitable for biodegradable materials .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
| Conditions | Product | Quantum Yield |
|---|---|---|
| Acetone, N₂ atmosphere | Dimer via enol ether conjugation | 0.32 |
| Benzophenone sensitizer | Oxetane formation | 0.18 |
This reactivity is attributed to the conjugated diene system in the bicyclic framework.
Enzymatic Modifications
Biocatalysis studies reveal selective transformations:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Lipase B (Candida antarctica) | Acetylation of C7 hydroxyl | 7-O-acetyl derivative (97% ee) |
| Laccase (Trametes versicolor) | Oxidative coupling | Dimeric quinone structure |
Enzymatic acetylation occurs with high enantioselectivity, enabling asymmetric synthesis.
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Dehydration of hydroxyl groups | 12% |
| 250–300°C | Retro-Diels-Alder cleavage | 58% |
The primary degradation product is 2,2,6-trimethyl-4-vinyltetrahydropyran-3-ol () .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a bioactive agent due to its unique structural features. Research indicates that derivatives of dioxole compounds can show significant biological activities including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that compounds similar to 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Materials Science
The compound's unique properties make it suitable for use in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Polymer Blends
| Polymer Type | Addition of Compound | Effect on Properties |
|---|---|---|
| Polyethylene | 5% | Increased tensile strength |
| Polystyrene | 10% | Improved thermal resistance |
| Polyvinyl Chloride | 15% | Enhanced flexibility |
Agrochemicals
Research indicates that this compound may have applications as a pesticide or herbicide. Its structure allows for the modification of active sites that can interact with biological targets in pests.
Case Study: Pesticidal Activity
A field study evaluated the efficacy of formulations containing the compound against common agricultural pests. Results showed a significant reduction in pest populations when applied at recommended dosages.
Mechanism of Action
The mechanism by which 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Substituent Effects: The prop-2-enoxy group in the target compound introduces unsaturated reactivity, enabling further functionalization (e.g., allylic oxidation). In contrast, the methoxy analog () lacks this versatility, which may explain its discontinued commercial status . The 4-nitrophenoxy group in enhances molecular weight and polarity, likely impacting solubility and enzymatic interactions .
- Synthetic Efficiency : The target compound achieves higher yields (96%) compared to analogs synthesized via multi-step routes (e.g., 57% in ). This efficiency is attributed to selective NaBH₄ reduction and optimized chromatography .
Physicochemical Properties
Table 2: Physical State and Stability
Key Observations :
- The liquid state of the target compound facilitates handling in synthetic workflows, whereas solid analogs (e.g., ) may require recrystallization for purity .
Biological Activity
2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound with potential biological activities. This article explores its chemical properties and various biological effects based on available research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates a complex arrangement that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds similar to 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. A study demonstrated that related compounds showed a marked increase in antioxidant activity when tested against various oxidative stress markers in vitro .
Anticancer Properties
Several studies have investigated the anticancer potential of similar dioxolo compounds. For instance:
- Cell Line Studies : Compounds with similar structures were tested against human breast cancer cell lines (MCF-7) and exhibited IC50 values indicating cytotoxic effects. The compound under discussion may share similar mechanisms of action due to structural similarities .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
Antimicrobial Activity
Preliminary studies suggest that 2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol could have antimicrobial properties:
- Bacterial Inhibition : It has shown effectiveness against various bacterial strains in preliminary assays. This activity is likely due to the compound’s ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in treated cells. |
| Cytotoxicity Assay | Exhibited IC50 values of 27.3 μM against MCF-7 cells. |
| Antimicrobial Testing | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 μg/mL. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound?
- Methodology :
- Step 1 : Protect the hydroxyl group at position 7 using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent undesired side reactions during alkylation (analogous to , which uses TBS protection for similar bicyclic systems).
- Step 2 : Introduce the prop-2-enoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
- Step 3 : Cyclize the intermediate using acid catalysis (e.g., p-toluenesulfonic acid) in ethanol or DMF, followed by deprotection ( describes reflux in ethanol for cyclization).
- Purification : Recrystallize from a DMF-EtOH (1:1) mixture to isolate pure product (as in ).
Q. How to confirm the compound’s structure and stereochemistry?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction (e.g., achieved R factor = 0.054 for a related pyrrolo-pyrimidine).
- 2D NMR : Employ NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial substituents in the tetrahydro-pyran ring).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., reports exact mass calculations for structural confirmation).
Advanced Research Questions
Q. How to achieve stereochemical control during synthesis?
- Methodology :
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation) for asymmetric induction in the dioxolane ring.
- Dynamic Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor one diastereomer ( highlights cyclocarbonate intermediates for stereochemical control).
- Computational Modeling : Predict steric and electronic effects using DFT calculations to guide synthetic design.
Q. How to resolve contradictions in spectroscopic data between batches?
- Methodology :
- Variable Temperature NMR : Identify conformational flexibility or dynamic processes affecting chemical shifts.
- Isotopic Labeling : Track specific protons (e.g., deuterium exchange) to assign ambiguous signals.
- Cross-Validation : Compare data with structurally analogous compounds (e.g., ’s dioxolo-pyran derivatives).
Q. What computational tools predict solubility and pharmacokinetics?
- Methodology :
- SwissADME : Input SMILES notation to estimate logP (e.g., reports logP = -0.87), TPSA (225.06 Ų), and bioavailability scores.
- Molecular Dynamics (MD) Simulations : Calculate hydration free energy to correlate with experimental solubility (0.604 mg/mL in ).
- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to assess metabolic stability.
Q. How to analyze reaction mechanisms for key transformations?
- Methodology :
- Isotope Effects : Use deuterated substrates to study rate-determining steps (e.g., ’s thioether formation).
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.
- Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
